molecular formula C10H7BrN2 B7849410 4-Bromobenzylmalononitrile

4-Bromobenzylmalononitrile

Cat. No.: B7849410
M. Wt: 235.08 g/mol
InChI Key: ZYGNUIZSPVENNJ-UHFFFAOYSA-N
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Description

4-Bromobenzylmalononitrile is an organic compound with the molecular formula C10H5BrN2 It is a derivative of malononitrile, where the benzyl group is substituted with a bromine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzylmalononitrile can be synthesized through a multi-step process involving the bromination of benzylmalononitrile. The typical synthetic route involves the following steps:

    Bromination of Benzylmalononitrile: Benzylmalononitrile is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzylmalononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Condensation Reactions: Catalysts such as piperidine or pyridine in solvents like ethanol or acetonitrile are employed.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is a typical reducing agent.

Major Products:

    Nucleophilic Substitution: Substituted benzylmalononitriles.

    Condensation Reactions: Benzylidenemalononitriles.

    Reduction: Benzylamines.

Scientific Research Applications

4-Bromobenzylmalononitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 4-Bromobenzylmalononitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In condensation reactions, the compound forms a double bond with an aldehyde or ketone, resulting in the formation of a benzylidene derivative. The nitrile groups can be reduced to primary amines through the transfer of hydride ions from reducing agents.

Comparison with Similar Compounds

Uniqueness: 4-Bromobenzylmalononitrile is unique due to the presence of both bromine and nitrile functional groups, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGNUIZSPVENNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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